Cerous carbonate hydrate

Catalysis Water-Gas Shift Reaction Cerium Oxide Precursors

Cu/CeO₂ catalyst synthesis using cerium nitrate or oxalate precursors introduces performance variability from residual anions. Cerous carbonate hydrate (CAS 54451-25-1) decomposes cleanly to CeO₂ (CO₂ + H₂O only), ensuring reproducible catalyst activity with minimal poisoning. • Yields spherical nanoparticles with >99% theoretical density at 1000°C sintering vs. heterogeneous oxalate-derived morphologies. • Water-insoluble nature enables selective dissolution in mixed rare earth processing, unlike soluble CeCl₃. • Energy benchmark: 228 kJ/mol CeO₂ for production scale-up cost modeling.

Molecular Formula CH4CeO4
Molecular Weight 220.16 g/mol
Cat. No. B8101794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerous carbonate hydrate
Molecular FormulaCH4CeO4
Molecular Weight220.16 g/mol
Structural Identifiers
SMILESC(=O)(O)O.O.[Ce]
InChIInChI=1S/CH2O3.Ce.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2
InChIKeyCJEZSLLEENIMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerous Carbonate Hydrate Procurement Specifications


Cerous carbonate hydrate (cerium(III) carbonate hydrate, Ce₂(CO₃)₃·xH₂O, CAS 54451-25-1) is an inorganic rare earth compound belonging to the lanthanide carbonate class . It typically appears as a white to off-white crystalline powder that is insoluble in water but readily soluble in dilute mineral acids [1]. This solubility profile, combined with its controlled thermal decomposition behavior, makes it a preferred intermediate precursor for synthesizing high-purity cerium oxide (CeO₂) and other cerium salts without introducing persistent anionic contaminants .

Cerous Carbonate Hydrate Substitution Risks


In procurement workflows for CeO₂-based catalysts, polishing agents, and optical materials, substituting cerous carbonate hydrate with alternative cerium salts (e.g., nitrate, chloride, or oxalate) introduces quantifiable performance variations. Unlike highly soluble cerium nitrate, which can leave residual nitrate ions that act as catalyst poisons in high-temperature applications [1], or cerium oxalate, which evolves CO during calcination and requires higher decomposition temperatures, cerous carbonate hydrate provides a clean decomposition pathway to CeO₂ with minimal anion retention [2]. Direct comparative studies confirm that the choice of cerium precursor (carbonate vs. hydroxide vs. hydroxycarbonate) significantly alters the resulting CeO₂ support's Cu dispersion, oxygen storage capacity, and catalytic activity in water-gas shift reactions [3]. These documented differences invalidate generic substitution and necessitate precursor-specific selection criteria.

Cerous Carbonate Hydrate Performance Comparison


CO Conversion in Water-Gas Shift: Carbonate vs. Hydroxide

In a head-to-head study comparing three CeO₂ precursors—cerium hydroxide (CH), cerium hydroxy carbonate (CHC), and cerium carbonate (CC)—for Cu/CeO₂ catalysts in single-stage water-gas shift (WGS) reactions, the cerium carbonate-derived catalyst (Cu/CeO₂-CC) demonstrated quantifiable performance advantages [1]. While the CHC-derived catalyst achieved the highest CO conversion (81%), the CC-derived catalyst exhibited a CO conversion rate that was specifically benchmarked against the CH-derived baseline, demonstrating a clear improvement in catalytic activity attributable to precursor selection [1].

Catalysis Water-Gas Shift Reaction Cerium Oxide Precursors

Thermal Decomposition Pathway and Oxide Purity: Carbonate vs. Nitrate

The thermal decomposition behavior of cerous carbonate hydrate differs fundamentally from that of cerium nitrate. While cerium nitrate decomposes at approximately 200-300°C, evolving NOₓ gases that can leave residual nitrate impurities detrimental to catalytic activity, cerous carbonate hydrate decomposes in a cleaner two-step process [1][2]. Under oxidizing atmospheres (O₂), pure cerium(III) carbonate hydrate decomposes via dehydration followed by carbonate decomposition to yield H₂O, CO₂, and stoichiometric CeO₂ without forming persistent anionic residues [1]. In contrast, cerium nitrate decomposition can introduce nitrogen-containing species that act as catalyst poisons in high-temperature applications [2].

Thermal Decomposition Cerium Oxide Synthesis Precursor Comparison

Minimum Oxide Formation Temperature: Cerium vs. Lanthanum Carbonate

Thermogravimetric analysis comparing the pyrolysis of carbonate salts of yttrium, lanthanum, and cerium revealed a quantifiable difference in minimum oxide formation temperature [1]. The minimum oxide formation temperature for a given lanthanum salt exceeds that for the similar salt of yttrium, and both exceed that for the same salt of cerium—with one exception for a specific cerium carbonate form [1]. This class-level trend indicates that cerium carbonate generally requires lower temperatures to achieve oxide conversion compared to its lanthanum analog.

Thermal Analysis Rare Earth Carbonates Pyrolysis

Water Solubility and Acid Dissolution: Carbonate vs. Chloride

Cerous carbonate hydrate exhibits a fundamentally different solubility profile compared to cerium chloride, with significant implications for synthesis route design [1]. Cerium(III) carbonate hydrate is insoluble in water but readily soluble in dilute mineral acids [1]. In contrast, cerium chloride is highly soluble in cold water, ethanol, and acetone (decomposes in hot water) . This differential solubility enables selective dissolution strategies in mixed rare earth processing and provides a clean route to cerium salt solutions without introducing chloride contamination.

Solubility Cerium Salts Precursor Selection

Nanostructure Retention During Decomposition: Carbonate vs. Oxalate

Comparative studies of cerium oxalate and cerium carbonate precursors for CeO₂ nanoparticle synthesis reveal distinct morphological outcomes [1]. Cerium oxalate precursor thermal decomposition leads to a mixture of nanorods and nanoparticles (nanoparticles of ~10 nm and nanorods with 7 nm diameter and 30 nm length) [1]. In contrast, cerium carbonate-derived CeO₂, particularly when synthesized via carbonate precipitation, can yield spherical nanoparticles with high sinterability, achieving >99% theoretical density after calcination at 700°C and sintering at 1000°C [2].

Nanomaterials Thermal Decomposition Morphology Control

Energy Consumption for CeO₂ Production: Carbonate vs. Nitrate

Thermochemical investigations of cerium carbonate decomposition provide quantifiable energy consumption data for CeO₂ production [1]. The total energy consumption for heating cerium carbonate and completing decomposition at 800 °C is 228 kJ/mol CeO₂ [1]. This value serves as a benchmark for comparing the energy efficiency of carbonate-based CeO₂ synthesis against alternative precursor routes (e.g., nitrate, oxalate), enabling procurement decisions based on process economics.

Thermochemistry Energy Efficiency Process Economics

Cerous Carbonate Hydrate Application Scenarios


Water-Gas Shift and Three-Way Catalyst Precursor

When procuring precursors for Cu/CeO₂ water-gas shift catalysts, cerous carbonate hydrate offers quantifiably different performance compared to cerium hydroxide. Direct comparative data show that CeO₂ supports derived from cerium carbonate precursors yield distinct CO conversion profiles in WGS reactions [1]. The cleaner thermal decomposition pathway—evolving only H₂O and CO₂ without NOₓ or chloride contaminants—minimizes catalyst poisoning risks in high-temperature automotive exhaust applications [2]. Procurement specifications should require precursor identity documentation when catalyst performance reproducibility is critical.

High-Purity CeO₂ for Optical Polishing and Fuel Cells

For applications demanding ultra-high-purity CeO₂—such as precision optical polishing agents and solid oxide fuel cell electrolytes—cerous carbonate hydrate is the preferred precursor due to its clean decomposition to stoichiometric CeO₂ with minimal anionic residue [1]. Compared to cerium nitrate, which can leave nitrate impurities that degrade optical clarity and ionic conductivity, the carbonate precursor yields CeO₂ via a gaseous byproduct pathway (CO₂ + H₂O), eliminating the need for extensive post-synthesis purification [2]. The established energy consumption benchmark of 228 kJ/mol CeO₂ enables process cost modeling for large-scale production [3].

Nanostructured CeO₂ with Controlled Morphology

When procuring precursors for nanostructured CeO₂ with specific morphologies (spherical nanoparticles vs. nanorods), cerous carbonate hydrate provides a distinct advantage over cerium oxalate. Carbonate-derived CeO₂ yields spherical nanoparticles that achieve >99% theoretical density upon sintering at 1000°C, whereas oxalate-derived CeO₂ produces heterogeneous nanorod/nanoparticle mixtures [1][2]. Procurement specifications for ceramic densification applications should prioritize carbonate precursors when uniform spherical morphology and high sinterability are required.

Selective Dissolution in Rare Earth Separation

In hydrometallurgical processing of mixed rare earth carbonates, the differential solubility of cerous carbonate hydrate compared to cerium chloride enables selective dissolution strategies. The water-insoluble nature of cerium carbonate allows for solid-liquid separation and controlled acid dissolution, whereas cerium chloride's high water solubility precludes such selective processing [1]. Procurement for rare earth separation workflows should specify carbonate forms when sequential dissolution or selective leaching is required.

Technical Documentation Hub

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